Pratioside B
Description
Pratioside B is a steroidal saponin isolated from Polygonatum prattii, a plant traditionally used in Chinese medicine. Its chemical structure consists of a furostanol-type aglycone (F-type) with sugar moieties attached at specific positions: a β-D-galactopyranosyl (β-gal) unit linked at position C-11, followed by a glucose (glc) residue at C-4 and another glucose at C-2. Additionally, a glucose unit is attached to the C-26 position of the aglycone .
Properties
CAS No. |
150175-09-0 |
|---|---|
Molecular Formula |
C51H84O25 |
Molecular Weight |
1097.2 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[4-[(4S,6R,7S,9S,13R)-16-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]-6,8-dihydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O25/c1-20(19-69-44-40(64)36(60)32(56)27(15-52)70-44)7-12-49(67)21(2)50(68)31(75-49)14-26-24-6-5-22-13-23(8-10-47(22,3)25(24)9-11-48(26,50)4)51(76-46-42(66)38(62)34(58)29(17-54)72-46)43(39(63)35(59)30(18-55)74-51)73-45-41(65)37(61)33(57)28(16-53)71-45/h5,20-21,23-46,52-68H,6-19H2,1-4H3/t20?,21-,23?,24?,25?,26?,27-,28-,29-,30-,31+,32-,33-,34-,35+,36+,37+,38+,39+,40-,41-,42-,43-,44-,45+,46+,47+,48+,49-,50?,51+/m1/s1 |
InChI Key |
OPJCZSJVAANWJS-OHHAGILHSA-N |
Isomeric SMILES |
C[C@@H]1[C@](O[C@@H]2C1([C@]3(CCC4C(C3C2)CC=C5[C@@]4(CCC(C5)[C@@]6([C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O)(CCC(C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O |
Canonical SMILES |
CC1C(OC2C1(C3(CCC4C(C3C2)CC=C5C4(CCC(C5)C6(C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)O)(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pratioside B involves multiple steps, including glycosylation reactions to attach sugar moieties to the aglycone. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound is primarily achieved through extraction from natural sources, such as the rhizomes of Polygonatum prattii. The extraction process involves solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pratioside B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: Glycosidic linkages in this compound can be substituted with other sugar moieties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and glycosyl donors for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations .
Major Products
The major products formed from the reactions of this compound include various glycosides and aglycones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pratioside B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex natural products.
Biology: Investigated for its biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and inflammation.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Pratioside B involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Features
Pratioside B belongs to a family of steroidal saponins with varying glycosylation patterns and aglycone types. Below is a comparative analysis of its structure and key analogues:
Table 1: Structural Comparison of this compound and Related Compounds
Notes:
- Aglycone type: S-type (spirostanol) vs. F-type (furostanol) significantly impacts solubility and bioactivity. F-type aglycones are more hydrophilic and often serve as biosynthetic intermediates .
- Sugar positions : this compound’s C-26 glycosylation is absent in Pratioside A but present in Timosaponin B-III, suggesting shared pathways in lipid metabolism regulation .
Pharmacological Activities
Table 2: Comparative Pharmacological Profiles
Key Findings :
- Spermicidal activity : Pratioside A’s dose-dependent spermicidal effect suggests that this compound, with a similar β-gal-glc-glc backbone, may share this property, though experimental validation is needed .
- Lipid metabolism : Pratioside D1’s efficacy in lipid regulation is linked to its C-6 glycosylation, while this compound’s C-26 glucose may enhance bioavailability or target specificity .
- Anti-inflammatory activity: Timosaponin B-III’s notable anti-inflammatory effect highlights the role of C-3 glycosylation, a feature absent in this compound .
Key Similarities and Differences
- Structural : this compound’s F-type aglycone and C-26 glycosylation distinguish it from S-type analogues like Pratioside A and D1.
- Functional: While lipid regulation is a common trait among Pratiosides, anti-inflammatory effects are more pronounced in non-Polygonatum saponins like Timosaponin B-III.
Future Research
- Activity screening : Prioritize assays for lipid metabolism and spermicidal activity.
- Structure-activity relationship (SAR) : Synthesize this compound derivatives to isolate the effects of C-26 glycosylation.
Conclusion this compound’s structural uniqueness positions it as a promising candidate for metabolic disorder therapeutics. However, its functional profile lags behind well-studied analogues like Timosaponin B-III.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
